2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride
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Overview
Description
2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of dichloro groups, a prop-2-enylamino moiety, and a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2,4-dichlorophenoxyacetic acid. This intermediate is then reacted with prop-2-enylamine under controlled conditions to introduce the prop-2-enylamino group. The final step involves the formation of the acetamide moiety through a reaction with acetic anhydride, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dichloro groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The pathways involved often include the disruption of enzyme-substrate interactions and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- **2,4-Dichloro-6-[(cyclopropylamino)methyl]phenoxy]acetamide;hydrochloride
- **2,4-Dichloro-6-[(methylamino)methyl]phenoxy]acetamide;hydrochloride
- **2,4-Dichloro-6-[(ethylamino)methyl]phenoxy]acetamide;hydrochloride
Uniqueness
2-[2,4-Dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride is unique due to the presence of the prop-2-enylamino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2,4-dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2.ClH/c1-2-3-16-6-8-4-9(13)5-10(14)12(8)18-7-11(15)17;/h2,4-5,16H,1,3,6-7H2,(H2,15,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQQPCBYMHBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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